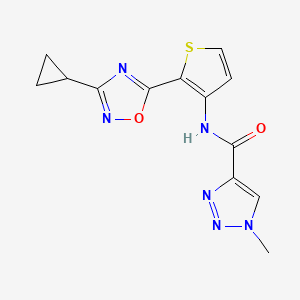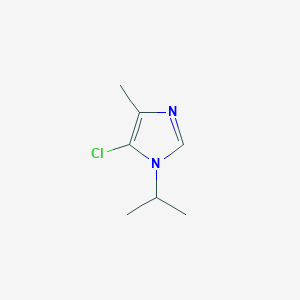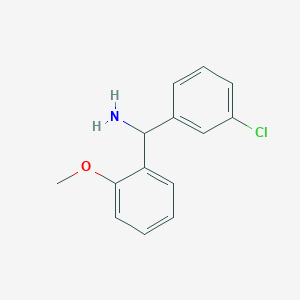
2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
While specific chemical reactions involving “2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid” are not found in the available literature, furan compounds are known to undergo a variety of chemical reactions. For instance, furan-2,5-dicarboxylic acid can be formed under solvent-free conditions via a disproportionation reaction .
Scientific Research Applications
Antimicrobial Activities
A related compound, 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid, has been used to create di- and triorganotin(IV) carboxylates. These compounds have shown significant in vitro antimicrobial activities against various fungi and bacteria. Notably, they demonstrated higher biocide activity compared to control drugs like nystatin, miconazole nitrate, chloramphenicol, and ampicillin (Dias et al., 2015).
Synthesis of Derivatives
Furan-2-carboxylic acid hydrazide, a compound similar to the one , has been utilized to synthesize various derivatives, including 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. These derivatives have been characterized and confirmed by elemental analyses and spectroscopic methods (Cansiz et al., 2004).
Biomass-Derived Furan and Acrylic Acid Reactions
Studies have reported routes to benzoic acid starting from furan and methyl acrylate, involving Diels–Alder and dehydration reactions. These reactions are catalyzed by Lewis acidic zeolite catalysts and can achieve high turnover frequency with minimal side reactions (Mahmoud et al., 2015).
Hypolipidemic Activities
5-(Tetradecyloxy)-2-furancarboxylic acid, a compound structurally related to the one , has been identified as a new class of hypolipidemic agent, effective in rats and monkeys. It originated from the discovery of hypolipidemic activity in certain beta-keto esters (Parker et al., 1977).
Electron Attachment Studies
Carboxylation of molecules similar to 2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid, like 2-furoic acid, has been found to enhance the fragmentation of furan upon resonant electron attachment. These studies help in understanding the stability of furan rings and the influence of carboxylation (Zawadzki et al., 2020).
properties
IUPAC Name |
2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-18(20-16-9-5-4-8-15(16)19(22)23)17-11-10-13(24-17)12-25-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJRXHCNUDMIBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2394760.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2394766.png)

![4-benzyl-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2394770.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2394773.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2394774.png)
![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide](/img/structure/B2394775.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394776.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid](/img/structure/B2394778.png)
![2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394779.png)